REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[H-].[Na+].Cl[CH2:12][C:13]1[N:17]([CH3:18])[C:16]2[CH:19]=[CH:20][CH:21]=[CH:22][C:15]=2[N:14]=1>O1CCCC1>[CH3:1][N:2]([CH2:12][C:13]1[N:17]([CH3:18])[C:16]2[CH:19]=[CH:20][CH:21]=[CH:22][C:15]=2[N:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
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0.6 g
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Type
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reactant
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Smiles
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CNC1=NC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.26 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClCC1=NC2=C(N1C)C=CC=C2
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Type
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CUSTOM
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Details
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after stirring at 5-10 C for ten minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 5 C
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 45 C for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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cooled to 22 C
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Type
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CUSTOM
|
Details
|
quenched with 40 ml water
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Type
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EXTRACTION
|
Details
|
The product was extracted with 40 ml ethyl acetate
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Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Type
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CUSTOM
|
Details
|
the product was purified by silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
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CN(C1=NC=CC=C1)CC1=NC2=C(N1C)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |